Ergoline-8-propanamide, alpha-cyano-, (8-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline-8-propanamide, alpha-cyano-, (8-beta)-: is a chemical compound belonging to the ergoline family. Ergolines are a group of compounds derived from the ergot fungus, which has a long history of use in medicine, particularly for its vasoconstrictive and psychoactive properties. Ergoline-8-propanamide, alpha-cyano-, (8-beta)- is known for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propanamide, alpha-cyano-, (8-beta)- typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the alkylation of an ergoline precursor with a suitable propanamide derivative, followed by the introduction of the alpha-cyano group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of Ergoline-8-propanamide, alpha-cyano-, (8-beta)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Ergoline-8-propanamide, alpha-cyano-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Oxidized ergoline derivatives
Reduction: Amino ergoline derivatives
Substitution: Substituted ergoline derivatives
Wissenschaftliche Forschungsanwendungen
Ergoline-8-propanamide, alpha-cyano-, (8-beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ergoline-8-propanamide, alpha-cyano-, (8-beta)- involves its interaction with specific molecular targets, primarily serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Ergoline-8-propanamide, alpha-cyano-, (8-beta)- can be compared with other similar compounds in the ergoline family:
Lisuride: Another ergoline derivative with potent dopamine agonist properties, used in the treatment of Parkinson’s disease.
Bromocriptine: Known for its prolactin-lowering effects, used in the treatment of hyperprolactinemia.
Cabergoline: Similar to bromocriptine but with a longer duration of action, also used for prolactin-related disorders.
Uniqueness: : Ergoline-8-propanamide, alpha-cyano-, (8-beta)- is unique due to its specific structural features and the presence of the alpha-cyano group, which imparts distinct chemical and biological properties.
Similar Compounds
- Lisuride
- Bromocriptine
- Cabergoline
Eigenschaften
CAS-Nummer |
88133-27-1 |
---|---|
Molekularformel |
C18H20N4O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-[(6aR,9S)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C18H20N4O/c19-7-11(18(20)23)4-10-5-14-13-2-1-3-15-17(13)12(9-22-15)6-16(14)21-8-10/h1-3,9-11,14,16,21-22H,4-6,8H2,(H2,20,23)/t10-,11?,14?,16-/m1/s1 |
InChI-Schlüssel |
ZXLRSHXSCSEVCI-FKXQAQCOSA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N |
Kanonische SMILES |
C1C(CNC2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.